pentanedioic acid](/img/structure/B12054558.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pentanedioic acid backbone and a tert-butoxycarbonyl (Boc) protected amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Formation of the Pentanedioic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the pentanedioic acid backbone. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes.
類似化合物との比較
Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Uniqueness
(2S)-2-(2-methylpropan-2-yl)oxycarbonylaminopentanedioic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
特性
分子式 |
C10H17NO6 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i8+1 |
InChIキー |
AQTUACKQXJNHFQ-DWNZYCRPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)[13C](=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


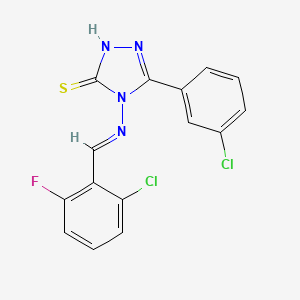

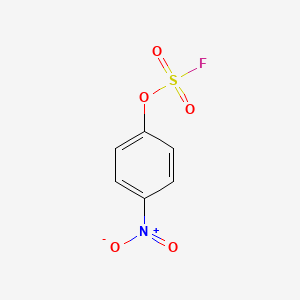


![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)

![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
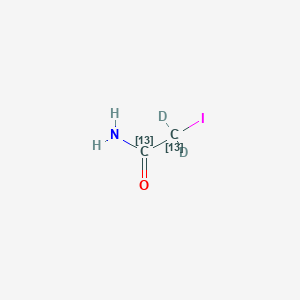
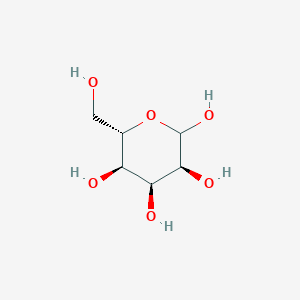


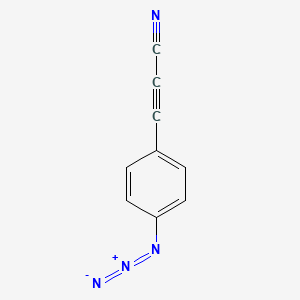
![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)
